molecular formula C14H16O5 B086235 Diethyl 2-benzoylmalonate CAS No. 1087-97-4

Diethyl 2-benzoylmalonate

Cat. No.: B086235
CAS No.: 1087-97-4
M. Wt: 264.27 g/mol
InChI Key: RIQBATDJIKIMBM-UHFFFAOYSA-N
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Description

Diethyl 2-benzoylmalonate is an organic compound with the molecular formula C14H16O5. It is a derivative of malonic acid, where two ethyl groups are attached to the malonate moiety, and a benzoyl group is attached to the second carbon of the malonate. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

Diethyl 2-benzoylmalonate is a chemical compound with the molecular formula C14H16O5 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used in organic synthesis . It is involved in the formation of ethoxymagnesiummalonic ester, which is then used in the preparation of mixed benzoic-carbonic anhydride . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It is known to be used in the synthesis of macrocyclic ligands

Result of Action

It is known to be used in the synthesis of other compounds

Action Environment

It is known that the compound should be stored in a sealed container at room temperature , suggesting that exposure to air and moisture may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-benzoylmalonate can be synthesized through several methods. One common method involves the reaction of diethyl malonate with benzoyl chloride in the presence of a base such as sodium methoxide or sodium hydride. The reaction typically proceeds as follows:

  • Preparation of Ethoxymagnesiummalonic Ester:

    • Magnesium turnings are reacted with absolute alcohol and carbon tetrachloride to form ethoxymagnesiummalonic ester.
    • The reaction mixture is then treated with diethyl malonate and absolute alcohol.
  • Formation of Mixed Benzoic-Carbonic Anhydride:

    • Benzoic acid and triethylamine are dissolved in dry toluene and cooled below 0°C.
    • Ethyl chlorocarbonate is added to form the mixed anhydride.
  • Final Synthesis of this compound:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-benzoylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl or ethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium hydride facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted malonates depending on the reagents used.

Scientific Research Applications

Diethyl 2-benzoylmalonate is used in various scientific research applications, including:

Comparison with Similar Compounds

    Diethyl benzylmalonate: Similar structure but with a benzyl group instead of a benzoyl group.

    Diethyl malonate: Lacks the benzoyl group, making it less reactive in certain reactions.

Uniqueness: Diethyl 2-benzoylmalonate is unique due to the presence of both benzoyl and malonate groups, which confer distinct reactivity and versatility in chemical syntheses. Its ability to undergo various reactions makes it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

diethyl 2-benzoylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQBATDJIKIMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341016
Record name Diethyl benzoylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087-97-4
Record name Diethyl benzoylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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